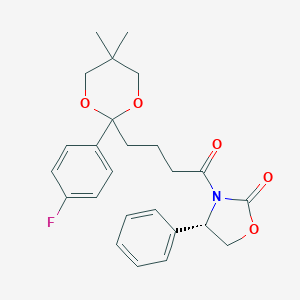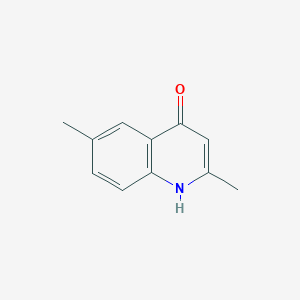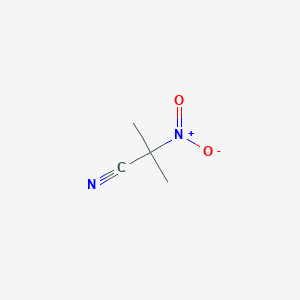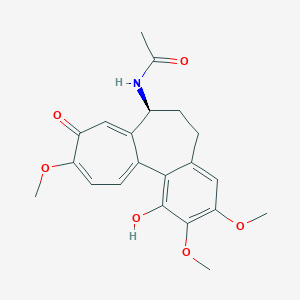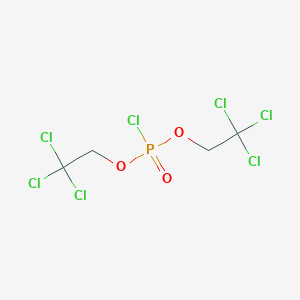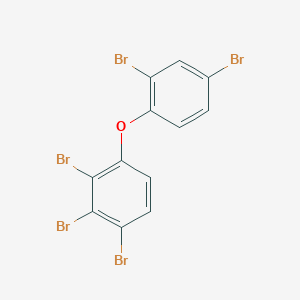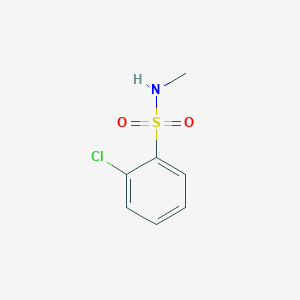
3-Methyl-2-nitroaniline
Vue d'ensemble
Description
3-Methyl-2-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonlinear Optical Properties
- 3-Methyl-2-nitroaniline has been studied for its nonlinear optical properties. A DFT study on 2-Methyl-4-nitroaniline, a related compound, indicated significant second-order nonlinear optical properties, potentially applicable in photonic and optoelectronic devices (Jasmine, Amalanathan, & Roy, 2016).
Intermolecular Interactions
- The molecule exhibits interesting intermolecular interactions, crucial for understanding its chemical behavior. Kruszyński and Sierański (2010) examined these interactions in aminonitromethylbenzenes, which include this compound, using quantum mechanical calculations. These interactions impact its chemical properties and potential applications in various fields (Kruszyński & Sierański, 2010).
Molecular Structure Studies
- Investigations into the molecular structure of N-methyl-N-nitroaniline and its derivatives, which include this compound, have been carried out. Such studies are essential for understanding the compound's physical properties and potential applications (Prezhdo et al., 2001).
Analytical Applications
- The compound has been utilized in analytical chemistry, such as in the voltammetric determination of specific substances. Faller, Meyer, and Henze (1996) used 2-methyl-3-nitroaniline in carbon paste electrodes for the determination of Ioxynil and 2-methyl-3-nitroaniline in water, showcasing its utility in environmental analysis (Faller, Meyer, & Henze, 1996).
Charge Density Analysis
- In the field of crystallography, the charge density distribution of nitroanilines, including this compound, has been studied, providing insights into their molecular structure and behavior in different states (Gajda et al., 2014).
X-ray Diffraction Studies
- The molecular complex of 2-methyl-4-nitroaniline with trichloroacetic acid has been studied using X-ray diffraction. Such studies are crucial for understanding the molecular interactions and potential applications in material science (Arjunan et al., 2012).
Solubility and Thermodynamics
- Understanding the solubility and solution thermodynamics of 2-methyl-4-nitroaniline in various solvents is vital for its purification and application in chemical processes. Such studies contribute to optimizing industrial processes involving this compound (Li et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
3-Methyl-2-nitroaniline, also known as 2-Amino-6-nitrotoluene , is a nitroaromatic compound. Nitroaromatic compounds are known to interact with various biological targets, including enzymes and DNA . .
Mode of Action
Nitroaromatic compounds in general are known to undergo biotransformation in biological systems, leading to the formation of reactive intermediates . These intermediates can interact with cellular targets, causing various biological effects.
Biochemical Pathways
Nitroaromatic compounds are known to interfere with the normal functioning of various biochemical pathways, particularly those involved in dna synthesis and repair, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Nitroaromatic compounds are generally lipophilic and can be absorbed through the skin, respiratory tract, and gastrointestinal tract . They can distribute widely in the body due to their lipophilicity .
Result of Action
Nitroaromatic compounds can cause a variety of toxic effects, including genotoxicity, mutagenicity, and carcinogenicity . They can also induce oxidative stress and inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its biotransformation and toxicity. Temperature, pH, and the presence of light can also affect its stability .
Analyse Biochimique
Biochemical Properties
For instance, some nitroaniline compounds have been shown to inhibit certain enzymes, potentially affecting biochemical reactions
Cellular Effects
The cellular effects of 3-Methyl-2-nitroaniline are also not well-studied. Nitroaniline derivatives can influence cell function. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
3-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCZKCIEXGXCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208846 | |
| Record name | Benzenamine, 3-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601-87-6 | |
| Record name | 3-Methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-methyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-nitrobenzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 3-methyl-2-nitroaniline reacts much slower than 2,3-dinitroaniline in concentrated sulfuric acid. What is the proposed explanation for this difference in reactivity?
A1: The study suggests that the slower reaction rate of this compound compared to 2,3-dinitroaniline is due to the presence of the methyl group at the 3-position []. While the study proposes a mechanism involving protonation at the 2-position followed by a rate-determining 1,3-migration of the nitro group, the presence of the methyl group likely hinders this migration step, leading to a slower overall reaction. This could be due to steric hindrance caused by the methyl group, making the nitro group migration less favorable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)
